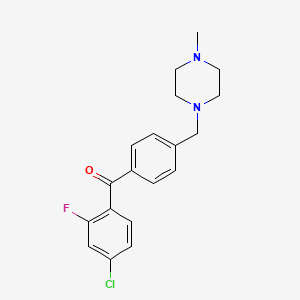

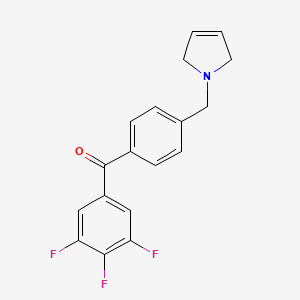

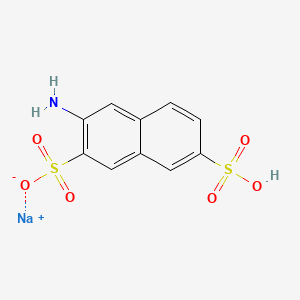

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Vue d'ensemble

Description

The compound tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest due to their unique properties and applications in various fields, including drug discovery. The presence of fluorine atoms in molecules often imparts distinct physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives can be achieved through various methods. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can be synthesized and then reacted with L-selectride to yield tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield . Another example is the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, which involves a series of steps starting from 4-methylpyridinium and proceeding through SN2 substitution, borohydride reduction, oxidation, and acylation to obtain the target product . These methods highlight the versatility in synthesizing substituted piperidine derivatives.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the molecular structure of related compounds. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to have an axial orientation of the isobutyl side chain in the piperidine ring . The molecular packing in crystals is often driven by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure .

Chemical Reactions Analysis

The fluorinated piperidine derivatives can undergo various chemical reactions. For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been used as a deoxofluorinating agent to convert carboxylic groups to CF3 groups in high yields . This demonstrates the potential of using fluorinated piperidine derivatives in complex fluorination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the presence of bulky substituents can hinder the close approach of neighboring molecules, which is necessary for the formation of intermolecular hydrogen bonds . The introduction of fluorine atoms can also affect the reactivity and stability of these compounds, as seen with the high thermal stability and resistance to aqueous hydrolysis of certain fluorinating agents .

Applications De Recherche Scientifique

Stereoselective Synthesis

One area of application is the stereoselective synthesis of substituted piperidine derivatives, which are valuable scaffolds in medicinal chemistry. For example, the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates from tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives demonstrates the utility of such compounds in creating cis and trans isomers through selective reactions (Boev et al., 2015).

Vinylfluoro Group as Acetonyl Cation Equivalent

The vinylfluoro group in certain derivatives has been shown to act as an acetonyl cation equivalent, leading to the stereoselective synthesis of pipecolic acid derivatives. This showcases the compound's role in facilitating unique cascade reactions for synthesizing complex molecules (Purkayastha et al., 2010).

Synthesis of Biologically Active Compounds

The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate highlights its application in creating compounds with potential biological activities. This research involved the condensation reaction between carbamimide and 3-fluorobenzoic acid, resulting in a compound that was further evaluated for antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Intermediate for Biologically Active Compounds

Another application is the use of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an intermediate in synthesizing biologically active compounds like crizotinib. This illustrates the compound's significance in the drug discovery process, offering a pathway to synthesize inhibitors targeting specific proteins involved in cancer (Kong et al., 2016).

Propriétés

IUPAC Name |

tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBZCHWACVCMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634995 | |

| Record name | tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

CAS RN |

403806-35-9 | |

| Record name | tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)